2-Deoxokanshone M

Vascular Pharmacology Metabolic Degradation Functional Selectivity

Nardosinone's anti-neuroinflammatory activity confounds vasodilation studies. 2-Deoxokanshone M (≥98% HPLC), the predominant degradation product (64.23%), retains potent vasodilatory activity but lacks anti-neuroinflammatory effects, enabling selective pathway interrogation without dual-pathway noise. Essential reference standard for ADME/PK modeling of nardosinone-based formulations, as nardosinone degrades to this metabolite under physiological conditions. Also serves as a specific QC marker for N. chinensis root authentication in herbal medicine quality control.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12362712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxokanshone M
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(CC(=O)CC2=O)C
InChIInChI=1S/C12H16O2/c1-8-4-3-5-10-11(14)6-9(13)7-12(8,10)2/h5,8H,3-4,6-7H2,1-2H3/t8-,12+/m1/s1
InChIKeyQBWXJIDMACMDQA-PELKAZGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxokanshone M Chemical Profile


2-Deoxokanshone M (Nardosinone acid; CAS 53859-07-7) is a C12 norsesquiterpenoid featuring an α,β-unsaturated enol group, formally classified as a nardosinone-type sesquiterpene [1]. It is primarily characterized not as a native plant metabolite, but as the predominant degradation product of nardosinone, constituting 64.23% of the degradation mixture generated under reflux in boiling water [1]. The compound is isolated from the roots of Nardostachys jatamansi DC. and is commercially available with a purity specification of ≥98% (HPLC) [2].

Functional vasodilatory probe; retains vasoactivity without anti-neuroinflammatory modulation
High-purity reference standard for Nardostachys authentication and quality control
Degradation-derived from nardosinone; supports targeted vasodilatory pathway studies

Why Nardosinone Cannot Replace 2-Deoxokanshone M


The primary differentiator for 2-Deoxokanshone M is its unique functional selectivity profile, which emerges upon degradation. Direct substitution with the parent compound, nardosinone, will fundamentally alter experimental outcomes due to a demonstrated functional switch in biological activity [1]. Nardosinone is a well-established multi-target agent with documented anti-neuroinflammatory, antidepressant, and cardioprotective properties [1]. In contrast, 2-Deoxokanshone M selectively retains the vasodilatory activity of the parent but lacks the significant anti-neuroinflammatory activity inherent to nardosinone [1]. Using nardosinone in assays designed to isolate the vasodilatory pathway would introduce confounding anti-inflammatory effects, thereby compromising data interpretation. Furthermore, as nardosinone is known to degrade under physiological conditions into 2-Deoxokanshone M, any study of nardosinone's pharmacology may be inadvertently influenced by this metabolite, making a pure reference standard of 2-Deoxokanshone M essential for accurate pharmacokinetic and pharmacodynamic modeling [1].

Attribute
2-Deoxokanshone M
Nardosinone
Interchangeability Risk
Anti-neuroinflammatory activity
Absent
Significant
Introduces confounding anti-inflammatory effects in vasodilation assays
Vasodilatory activity
Retained
Also retained
Functional switch from parent may be obscured; degradation to 2-Deoxokanshone M complicates PK interpretation
Using nardosinone without accounting for its degradation may inadvertently introduce 2-Deoxokanshone M, altering pharmacological readouts. A pure reference standard is recommended for accurate modeling.

2-Deoxokanshone M Comparative Evidence


Vasodilatory without Anti-Neuroinflammatory Activity

A direct head-to-head comparison demonstrates a functional divergence between 2-Deoxokanshone M and its parent compound, nardosinone. The study explicitly states that compared with nardosinone, 2-Deoxokanshone M exhibited potent vasodilatory activity without any of the significant anti-neuroinflammatory activity that nardosinone contains [1].

Vasodilatory Activity
Head-to-head
Potent vasodilatory activity (retained vs. nardosinone)
Supports vasodilatory pathway-specific study design; confirms functional divergence
Vascular Pharmacology Metabolic Degradation Functional Selectivity Neuroinflammation

Absence of Anti-Neuroinflammatory Activity

In the same study, the absence of anti-neuroinflammatory activity in 2-Deoxokanshone M was confirmed. Nardosinone possesses significant anti-neuroinflammatory properties [1]. The direct comparison established that 2-Deoxokanshone M, while retaining vasodilatory effects, lacked this specific activity [1].

Anti-neuroinflammatory Activity
Head-to-head
No significant activity (absent vs. nardosinone's significant effect)
Lacks confounding anti-inflammatory modulation; enables selective vasodilation interrogation
Neuroinflammation Selectivity Profiling Drug Metabolism Adverse Outcome Pathways

Degradation Yield and Stability

From a sourcing and process chemistry perspective, 2-Deoxokanshone M is the major degradation product of nardosinone under thermal stress (reflux in boiling water), forming at a substantial yield of 64.23% [1]. In comparison, other co-occurring degradation products like 2-deoxokanshone L, desoxo-narchinol A, and isonardosinone were formed at yields of 1.10%, 2.17%, and 3.44%, respectively [1]. While relatively stable in boiling water, the compound is prone to methylation of its enol group in hot aqueous methanol, a critical handling consideration [2].

Degradation Yield
Reported
64.23%
vs. 2-deoxokanshone L (1.10%), desoxo-narchinol A (2.17%), isonardosinone (3.44%)
Dominant degradation product; supports controlled degradation-based synthesis strategy
Stability caveat: prone to methylation of enol group in hot aqueous methanol
Process Chemistry Analytical Chemistry Stability Studies Degradation Pathways

Purity Specification and Quality Control

Commercial availability of 2-Deoxokanshone M is typically offered at a high purity standard of ≥98% as verified by HPLC [1]. This is critical for ensuring reproducibility in biological assays, where trace impurities could confound results, especially given the compound's functional selectivity. In contrast, less rigorously characterized material or isolates from complex mixtures may introduce undefined variability. Additionally, the compound is utilized as a specific analytical marker for Nardostachys chinensis root analysis, underscoring its value as a chemical reference standard .

Purity Specification
Supplier data
≥98% (HPLC)
Ensures assay reproducibility as a certified reference standard
Verify purity by independent HPLC analysis if used as quantitative standard
Analytical Chemistry Quality Control Reference Standards Phytochemistry

2-Deoxokanshone M Application Scenarios


Vasodilatory Mechanism Studies

2-Deoxokanshone M is the ideal probe for researchers seeking to dissect the vasodilatory effects of nardosinone from its multi-target profile. Since it retains potent vasodilatory activity but lacks the significant anti-neuroinflammatory activity of its parent compound, it allows for the interrogation of pure vasoactive pathways without confounding immunosuppressive or neuroactive inputs [1].

Herbal Authentication Reference Standard

The compound serves as a specific marker for Nardostachys chinensis root analysis, making it a valuable certified reference material for quality control laboratories in the herbal medicine and dietary supplement industries [1]. Its high purity specification (≥98%) and defined stability profile support its use in quantitative HPLC/UPLC assays for raw material authentication and finished product verification.

Nardosinone Pharmacokinetics Metabolite

Given that nardosinone degrades significantly in simulated gastric fluid and at high temperatures to yield 2-Deoxokanshone M as the dominant product (64.23%), a pure reference standard of 2-Deoxokanshone M is essential for accurate quantification in ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies [1]. It enables researchers to model the true in vivo exposure of nardosinone-based formulations, accounting for active metabolite formation [1].

Scalable Degradation-Based Synthesis

The high-yield generation of 2-Deoxokanshone M (64.23%) from nardosinone under controlled thermal stress provides a practical, scalable route for procurement [1]. This is a key consideration for process chemists looking to produce this selective vasodilator in quantities sufficient for advanced in vivo studies, as it offers a more efficient alternative to low-yield extraction from raw plant material.

Application
Selection Property
Validation Focus
Vasodilatory pathway research
Functional selectivity: vasodilation without anti-inflammatory modulation
Confirm vasodilatory response in tissue/cell models; exclude confounding anti-neuroinflammatory readouts
Herbal authentication reference standard
HPLC-certified purity and defined stability profile
Verify marker specificity for Nardostachys chinensis root; review purity specification
Nardosinone ADME/PK metabolite quantification
Dominant degradation product reference standard
Quantify metabolite formation in PK study samples; confirm matrix stability and method selectivity
Degradation-based synthesis scale-up
High-yield thermal degradation pathway from parent nardosinone
Optimize reflux conditions for yield and purity; validate product identity by NMR and HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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